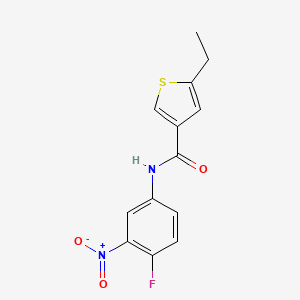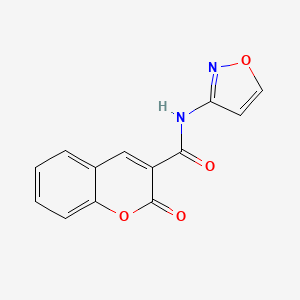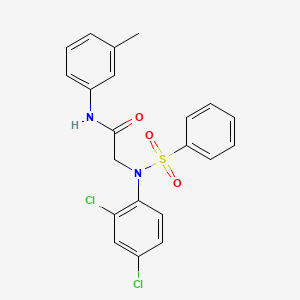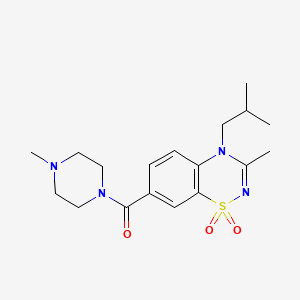![molecular formula C20H18N2O3 B5959562 (5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one](/img/structure/B5959562.png)
(5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a pyrrol-2-one core, hydroxyphenyl, and phenylethyliminomethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with 3-(1-phenylethyliminomethyl)pyrrol-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its potential anticancer effects could be related to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K-AKT and MAPK .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: A compound with similar structural features used as an antimicrobial agent.
Domiphen bromide: Another structurally similar compound with applications in combating bacterial infections.
Uniqueness
(5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
IUPAC Name |
(5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13(15-5-3-2-4-6-15)21-12-17-19(24)18(22-20(17)25)11-14-7-9-16(23)10-8-14/h2-13,23-24H,1H3,(H,22,25)/b18-11-,21-12? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYCPTCBDZPRCX-AJPZXXEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=CC2=C(C(=CC3=CC=C(C=C3)O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N=CC2=C(/C(=C/C3=CC=C(C=C3)O)/NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclohexanecarboxamide](/img/structure/B5959484.png)
![3-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5959489.png)
![2-ethyl 4-propyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5959492.png)
![1-(2-phenylethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5959499.png)
![N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5959512.png)
![1-[2-methoxy-5-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5959519.png)
![N-{6,6-Dimethyl-2,4-dioxo-1-[(oxolan-2-YL)methyl]-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-YL}-3,4,5-trimethoxybenzamide](/img/structure/B5959522.png)
![[3-Amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]-(3-nitrophenyl)methanone](/img/structure/B5959527.png)


![3-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B5959538.png)

![1-(3-cyclohexen-1-ylcarbonyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5959554.png)

